molecular formula C20H27N3O3 B13167786 tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13167786
M. Wt: 357.4 g/mol
InChI Key: FWHSJBQZZVDFGX-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected tetrahydropyridine derivative featuring a 3-cyano-4-[(2-methoxyethyl)amino]phenyl substituent. The Boc group enhances stability during synthesis, while the cyano and methoxyethylamino moieties likely influence electronic properties and solubility.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 4-[3-cyano-4-(2-methoxyethylamino)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)26-19(24)23-10-7-15(8-11-23)16-5-6-18(17(13-16)14-21)22-9-12-25-4/h5-7,13,22H,8-12H2,1-4H3

InChI Key

FWHSJBQZZVDFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)NCCOC)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction

A critical step in the synthesis is the palladium-catalyzed coupling of a triflate derivative of the tetrahydropyridine carboxylate with a boronate ester to introduce the substituted phenyl group. This method is adapted from a procedure involving 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride as the catalyst and potassium acetate as the base in 1,4-dioxane solvent under an inert argon atmosphere.

Typical Reaction Conditions:

Parameter Details
Catalyst PdCl2(dppf) (0.16 g, 0.22 mmol)
Base Potassium acetate (2.18 g, 22.2 mmol)
Boronate Ester 4,4,5,5,4',4',5',5'-octamethyl-[2,2']bi[dioxaborolanyl] (2.07 g, 8.13 mmol)
Solvent 1,4-Dioxane (70 mL)
Temperature 80 °C
Time 16 hours
Atmosphere Argon
Yield 71%

Procedure Summary:

  • The catalyst, base, and boronate ester are combined in a round-bottom flask and flushed with argon.
  • The triflate substrate (tert-butyl 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylate) dissolved in dioxane is added.
  • The mixture is stirred at 80 °C for 16 hours.
  • After reaction completion, the mixture is filtered to remove solids and concentrated.
  • Purification by silica gel chromatography (5% ethyl acetate in hexanes) yields the desired product as a colorless oil.

Characterization:

  • ^1H NMR (CDCl3, 400 MHz): signals corresponding to aromatic and aliphatic protons.
  • LC-MS (ESI): m/z calculated for C18H28BNO4 = 310.2 (M+H), found 311.0.

This method is robust and yields the key intermediate with good efficiency.

Protection of Nitrogen with tert-Butyl Carbamate

The nitrogen atom in the tetrahydropyridine ring is protected as a tert-butyl carbamate to prevent unwanted side reactions during subsequent synthetic steps. This is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at low temperature (0 °C).

Typical Reaction Conditions:

Parameter Details
Substrate 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol)
Catalyst DMAP (0.02 g, 0.135 mmol)
Reagent Di-tert-butyl dicarbonate (3.2 g, 14.8 mmol)
Solvent THF (20 mL + 2 mL for reagent solution)
Temperature 0 °C
Time 2 hours
Workup Extraction with ethyl acetate, washing with citric acid aqueous, water, and brine

The product, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, is obtained after purification.

Amination with 2-Methoxyethylamine

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Yield (%) Notes
1 Palladium-catalyzed coupling PdCl2(dppf), KOAc, boronate ester, dioxane 80 °C, 16 h, Ar 71 Forms substituted tetrahydropyridine intermediate
2 Boc protection Di-tert-butyl dicarbonate, DMAP, THF 0 °C, 2 h High Protects nitrogen for further steps
3 Amination 2-Methoxyethylamine, ethanol Reflux, 1 h High Introduces amino substituent

Analytical and Characterization Data

Research Findings and Perspectives

The preparation of tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate is well-documented in recent patent literature and peer-reviewed synthetic protocols. The use of palladium-catalyzed coupling provides a versatile and efficient route to complex substituted tetrahydropyridines, while Boc protection and amination steps are classical and reliable organic transformations.

The synthetic accessibility score for this compound is moderate (~4.13), indicating a feasible synthetic route for research and development purposes. The compound exhibits good solubility and stability profiles suitable for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium cyanide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with High Similarity

Key analogues are listed below, with similarity indices derived from structural and functional group alignment (Table 1):

Compound Name CAS Number Molecular Formula Similarity Index Key Features
tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate 144688-69-7 C14H26N2O3 0.79 Piperidine core; lacks phenyl-cyano group
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate 1807939-98-5 C10H17NO2 0.90 Simplified dihydropyridine core; no aromatic substituents
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Not provided C17H20F3NO2 0.85* Trifluoromethylphenyl substituent; similar Boc-protected tetrahydropyridine
tert-Butyl 3-propoxypyrrolidine-1-carboxylate 1175835-99-0 C13H23NO3 0.77 Pyrrolidine core; propoxy group instead of methoxyethylamino

Table 1: Structural analogues and their key features. Similarity indices sourced from cheminformatics databases .

2.3. Spectroscopic and Physicochemical Properties
  • NMR Data: The phenyl-cyano moiety in the target compound would produce distinct aromatic proton signals (δ 7.2–7.8 ppm) and a sharp cyano carbon peak (δ ~115 ppm in $^{13}\text{C}$-NMR), contrasting with the trifluoromethyl group’s $^{19}\text{F}$-NMR signature in its analogue .
  • Solubility: The methoxyethylamino group improves aqueous solubility (~2.5 mg/mL predicted) compared to the lipophilic trifluoromethylphenyl analogue (~0.3 mg/mL) .
2.5. Industrial and Regulatory Context
  • Toxics Release Inventory (TRI): No direct data exists for the target compound. However, revisions to TRI entries for zinc, lead, and manganese compounds highlight the importance of accurate reporting for structurally complex molecules .

Biological Activity

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyridine ring with a tert-butyl ester and a cyano group attached to a phenyl moiety. The molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, and it has a molecular weight of approximately 342.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The tetrahydropyridine structure allows for binding to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.
  • Enzyme Interaction : The presence of the cyano group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds similar to tert-butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine have shown cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 27.3 μM against the T47D breast cancer cell line, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Research suggests that compounds with similar structures can exert neuroprotective effects:

  • Mechanism : The interaction with neurotransmitter receptors may help in mitigating oxidative stress and inflammation in neuronal tissues. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Tetrahydropyridine derivatives have also been studied for their antimicrobial properties:

  • Efficacy : In vitro tests have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Study on Anticancer Properties

A notable case study investigated a series of tetrahydropyridine derivatives for their anticancer activity. The results indicated that modifications in the side chains significantly influenced cytotoxicity against cancer cell lines. Specifically, compounds with cyano groups exhibited enhanced activity compared to their non-cyano counterparts.

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

This table summarizes the efficacy of selected compounds derived from similar structural frameworks.

Neuroprotective Study

Another study focused on the neuroprotective potential of tetrahydropyridine derivatives. The results suggested that these compounds could reduce neuronal apoptosis in models of oxidative stress by modulating intracellular signaling pathways.

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